4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde
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Overview
Description
4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with chlorine atoms at the 4 and 5 positions, a methyl group at the 1 position, and an aldehyde group at the 2 position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles or the use of other imidazole precursors. One common method includes the reaction of 4,5-dichloroimidazole with appropriate aldehyde precursors under controlled conditions . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization and substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4,5-dichloro-1-methyl-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1-methyl-1H-imidazole-2-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
4,5-Dichloroimidazole: Lacks the aldehyde group but shares similar chemical properties.
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with different substitution patterns.
1H-Imidazole-4-carbaldehyde: Similar core structure but different substitution at the 1 position.
Uniqueness: 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1000684-07-0 |
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Molecular Formula |
C5H4Cl2N2O |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
4,5-dichloro-1-methylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)8-4(6)5(9)7/h2H,1H3 |
InChI Key |
IPDVDVOOVSLKMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=C1Cl)Cl)C=O |
Origin of Product |
United States |
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